Welcome to the BenchChem Online Store!
molecular formula C7H7BrN2O B8587509 2-(5-Bromopyridin-3-yl)acetamide

2-(5-Bromopyridin-3-yl)acetamide

Cat. No. B8587509
M. Wt: 215.05 g/mol
InChI Key: BXNQISBDQAFBIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08461167B2

Procedure details

(5-Bromo-pyridin-3-yl)-acetonitrile (1 g, 5.1 mmol) was dissolved in a mixture of EtOH (20 ml) and water (1.2 ml). H2SO4 (6.8 ml) was then added to the mixture and the mixture was heated at −110° C. for 24 hrs. Solvent was removed under vacuo, taken up in EtOAc and washed with 2N Na2CO3 solution. Drying and evaporation gave a crude oil which was sufficiently pure for the next step.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
1.2 mL
Type
solvent
Reaction Step One
Name
Quantity
6.8 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH2:8][C:9]#[N:10])[CH:5]=[N:6][CH:7]=1.[OH:11]S(O)(=O)=O>CCO.O>[Br:1][C:2]1[CH:3]=[C:4]([CH2:8][C:9]([NH2:10])=[O:11])[CH:5]=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C=C(C=NC1)CC#N
Name
Quantity
20 mL
Type
solvent
Smiles
CCO
Name
Quantity
1.2 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
6.8 mL
Type
reactant
Smiles
OS(=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvent was removed under vacuo
WASH
Type
WASH
Details
washed with 2N Na2CO3 solution
CUSTOM
Type
CUSTOM
Details
Drying
CUSTOM
Type
CUSTOM
Details
evaporation
CUSTOM
Type
CUSTOM
Details
gave a crude oil which

Outcomes

Product
Name
Type
Smiles
BrC=1C=C(C=NC1)CC(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.